molecular formula C9H8F2O2 B179240 6-Ethoxy-2,3-difluorobenzaldehyde CAS No. 167684-02-8

6-Ethoxy-2,3-difluorobenzaldehyde

Cat. No.: B179240
CAS No.: 167684-02-8
M. Wt: 186.15 g/mol
InChI Key: AGFFKGUXHHUHOB-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is a derivative of benzaldehyde, featuring ethoxy and difluoro substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the ethoxylation of 2,3-difluorobenzaldehyde under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of 6-Ethoxy-2,3-difluorobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the ethoxy or difluoro groups.

Major Products Formed

    Oxidation: 6-Ethoxy-2,3-difluorobenzoic acid.

    Reduction: 6-Ethoxy-2,3-difluorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-2,3-difluorobenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential pharmacological properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,3-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro groups influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic effects and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzaldehyde: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    6-Methoxy-2,3-difluorobenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

    6-Ethoxy-2-fluorobenzaldehyde: Contains only one fluorine atom, affecting its chemical behavior and uses.

Uniqueness

6-Ethoxy-2,3-difluorobenzaldehyde is unique due to the presence of both ethoxy and difluoro groups, which impart distinct chemical properties. These substituents enhance its reactivity and make it a valuable intermediate in various synthetic processes and research applications .

Properties

IUPAC Name

6-ethoxy-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFFKGUXHHUHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of commercially available 2,3-difluoro-6-hydroxybenzaldehyde (3.000 g; 21.40 mmol), iodoethane (6.679 g; 42.80 mmol), and K2CO3 (3.551 g; 25.70 mmol) in anh. DMF (60 ml) was heated to 80° C., under nitrogen, for 1.5 h. Et2O was added and the organic layer was washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 6-ethoxy-2,3-difluorobenzaldehyde as a yellow solid. LC-MS (conditions A): tR=0.72 min.; no ionisation.
Quantity
3 g
Type
reactant
Reaction Step One
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6.679 g
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reactant
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Quantity
3.551 g
Type
reactant
Reaction Step One
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Quantity
60 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

In a manner similar to the method described in example 52a, 4-ethoxy-1,2-difluoro-benzene (10 g, 63 mmol) prepared in example 91a was reacted with lithium diisopropylamine (39 mL, 1.8 M in THF, 70 mmol), N,N-dimethylformamide (5.88 mL, 76 mmol) and quenched with acetic acid (15.2 g, 253 mmol) in tetrahydrofuran to give 6-ethoxy-2,3-difluoro-benzaldehyde as a off white solid (Yield: 8.9 g, 76%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
5.88 mL
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Name
Yield
76%

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